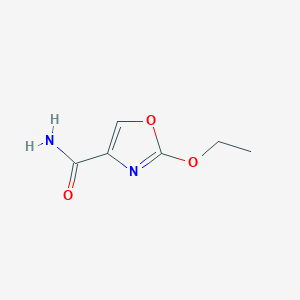

2-Ethoxy-1,3-oxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOBQBZULTXTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Oxazole Scaffold

The oxazole (B20620) ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a key component in a wide array of biologically active compounds and functional materials. tandfonline.comnih.gov The versatility of the oxazole scaffold stems from its electronic properties and the ability to introduce a variety of substituents at different positions on the ring, allowing for the fine-tuning of its chemical and physical characteristics. acs.orgnih.gov

In the realm of modern organic synthesis , oxazoles are not only synthetic targets themselves but also serve as versatile intermediates for the construction of more complex molecules. organic-chemistry.orgthepharmajournal.com Various synthetic methodologies have been developed to construct and functionalize the oxazole core, including the van Leusen oxazole synthesis, Robinson-Gabriel synthesis, and more recent transition-metal-catalyzed cross-coupling reactions. tandfonline.comnih.gov These methods provide chemists with the tools to create a diverse library of oxazole derivatives.

In materials science , the unique photophysical properties of certain oxazole derivatives have led to their investigation for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. chemrxiv.org The rigid, planar structure of the oxazole ring, combined with the potential for extended conjugation through attached substituents, can give rise to desirable luminescent properties.

The Rationale for Focused Research

The specific compound, 2-Ethoxy-1,3-oxazole-4-carboxamide, has garnered dedicated research interest due to the unique combination of its substituent groups: an ethoxy group at the 2-position and a carboxamide group at the 4-position. The ethoxy group, an electron-donating group, can influence the electron density of the oxazole (B20620) ring, thereby affecting its reactivity and interaction with other molecules. The carboxamide group, on the other hand, is a versatile functional group known for its ability to form hydrogen bonds, a critical factor in molecular recognition and self-assembly processes.

This particular arrangement of functional groups suggests potential applications in areas where specific molecular interactions are paramount. The carboxamide moiety, for instance, is a common feature in many pharmaceutical compounds, hinting at the potential for this compound to serve as a building block in medicinal chemistry. nih.gov

Scope and Objectives of Academic Inquiry

Historical Evolution of Synthetic Approaches to 1,3-Oxazole Systems Pertinent to this compound

The synthesis of the oxazole ring dates back to the 19th century, with several classical methods laying the groundwork for the synthesis of complex derivatives like this compound. thepharmajournal.com These foundational reactions established the core principles of forming the five-membered ring through cyclization and dehydration.

One of the earliest and most significant contributions is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com This method is pivotal as it establishes the C4-C5 and C2-N3 bonds of the oxazole ring from a linear precursor. Another key historical method is the Fischer oxazole synthesis , which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org

The Bredereck reaction , which employs α-haloketones and formamide, also provides a pathway to oxazole derivatives and is noted for being an efficient and economical process. ijpsonline.com These classical methods, while robust, often require harsh conditions or specific precursors that may not be readily available for the synthesis of a highly substituted oxazole like this compound. However, the underlying principles of intramolecular cyclization of a suitable acyclic precursor remain central to modern synthetic strategies.

Classical Multi-Step Synthetic Routes to this compound

The construction of this compound typically involves a multi-step sequence that strategically builds the oxazole core and introduces the required functional groups. These routes often rely on well-established organic transformations.

Cyclocondensation is a cornerstone of oxazole synthesis, involving the formation of the heterocyclic ring from multiple reactants. wisdomlib.org For a 2,4-disubstituted oxazole such as the target compound, a common strategy involves the reaction of a precursor containing the C4- and C5-carbon atoms with a reagent that provides the C2- and N3-atoms.

A plausible route begins with a β-keto ester, which can be α-aminated to introduce the nitrogen atom at the future N3 position. The resulting α-amino-β-keto ester is a key intermediate. This intermediate can then undergo cyclization with a reagent that provides the C2-ethoxy group. For instance, reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst can lead to the formation of the 2-ethoxy-oxazole ring system. The ester group at the 4-position serves as a precursor to the final carboxamide functionality.

Functional group interconversions (FGIs) are crucial for transforming an initial product of a cyclization reaction into the desired final compound. vanderbilt.eduorganic-chemistry.org In the synthesis of this compound, the carboxamide group is typically introduced from a more stable or synthetically accessible precursor, such as an ester or a nitrile.

If the cyclization yields an ethyl 2-ethoxy-1,3-oxazole-4-carboxylate, this ester can be converted to the corresponding carboxamide. This is commonly achieved through aminolysis, where the ester is treated with ammonia (B1221849) or an ammonia equivalent. This reaction may require elevated temperatures or the use of a sealed tube to ensure the reaction goes to completion.

Alternatively, if the synthesis proceeds through a 4-cyano-2-ethoxy-1,3-oxazole, the nitrile group can be hydrolyzed to the carboxamide. This can be achieved under controlled acidic or basic conditions to avoid over-hydrolysis to the carboxylic acid.

The introduction of the ethoxy group at the C2 position is a defining feature of the target molecule. This can be accomplished at different stages of the synthesis. One approach is to use a reagent that already contains the ethoxy group during the cyclization step. For example, as mentioned, an orthoester can serve as the source of the C2-ethoxy group.

Another strategy involves the formation of a 2-unsubstituted or 2-halo-oxazole, followed by nucleophilic substitution to introduce the ethoxy group. For instance, a 2-chloro-1,3-oxazole-4-carboxylate can be synthesized and subsequently treated with sodium ethoxide to yield the desired 2-ethoxy derivative. The reactivity of the C2 position to nucleophilic attack facilitates this transformation, especially when the ring is substituted with electron-withdrawing groups. pharmaguideline.com

A summary of a potential classical synthetic route is presented below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | α-Amination of a β-keto ester | Azide source, reducing agent | α-Amino-β-keto ester |

| 2 | Cyclocondensation | Triethyl orthoformate, acid catalyst | Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate |

| 3 | Aminolysis | Ammonia | This compound |

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. rsc.org For the synthesis of oxazoles, this has led to the exploration of catalytic approaches that offer higher atom economy, milder reaction conditions, and greater functional group tolerance. rsc.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles. bohrium.comresearchgate.net Various metals, including copper, palladium, gold, and rhodium, have been shown to catalyze the formation of the oxazole ring through different mechanistic pathways. organic-chemistry.orgtandfonline.com For instance, copper-catalyzed reactions of α-diazoketones with nitriles or amides can provide access to substituted oxazoles. researchgate.nettandfonline.com Gold and palladium catalysts are often employed in the cycloisomerization of propargylamides to form oxazoles. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for oxazole synthesis. researchgate.netrsc.orgrsc.org These methods are often praised for their lower toxicity and cost. For example, base-promoted methods have been developed for the cyclization of acyl cyanides and isocyanates to yield oxazoles. researchgate.net Additionally, visible-light photoredox catalysis has been successfully applied to the synthesis of substituted oxazoles from readily available starting materials like α-bromoketones and benzylamines. organic-chemistry.orgresearchgate.net Such approaches could offer a more sustainable route to the target molecule.

A comparison of different catalytic approaches is provided in the table below:

| Catalytic Approach | Catalyst Example | Typical Reaction | Advantages |

| Transition Metal Catalysis | Copper(II) triflate | Coupling of α-diazoketones with amides | High efficiency, good functional group tolerance |

| Palladium complexes | Cycloisomerization of propargylamides | Mild reaction conditions, high yields | |

| Organocatalysis | KOH | Cyclization of acyl cyanides and isocyanates | Metal-free, mild conditions |

| Photoredox Catalysis | [Ru(bpy)3]Cl2 | Reaction of α-bromoketones and benzylamines | Uses visible light, sustainable |

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry is paramount in modern organic synthesis to mitigate environmental impact by reducing hazardous substances and enhancing energy efficiency. ijpsonline.comijpsonline.com For the synthesis of the this compound scaffold, these principles can be applied to various established oxazole synthesis routes, such as the Robinson-Gabriel, Fischer, or van Leusen syntheses. ijpsonline.com

The move away from volatile organic solvents is a cornerstone of green chemistry. For oxazole synthesis, several strategies have been developed that are applicable to the formation of precursors for this compound.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The van Leusen oxazole synthesis, which reacts a tosylmethyl isocyanide (TosMIC) with an aldehyde, can be adapted to an aqueous environment. nih.gov Research has shown that using a phase-transfer catalyst like β-cyclodextrin (β-CD) with triethylamine (B128534) in water can effectively facilitate the reaction between various aldehydes and TosMIC, leading to excellent yields of the corresponding oxazoles at moderate temperatures (e.g., 50 °C). nih.gov This approach avoids hazardous organic solvents and simplifies product isolation.

Solvent-Free Reactions: Performing reactions without a solvent, often with microwave or ultrasound assistance, can dramatically reduce waste. ijpsonline.comnih.gov For instance, an oxidative, copper-catalyzed annulation method for synthesizing 2,4,5-triarylated oxazoles operates under solvent-free conditions using molecular oxygen as the oxidant. organic-chemistry.org While the substitution pattern differs, the principle of a solventless, catalyzed reaction could be explored for the synthesis of the 2-ethoxy-1,3-oxazole core, potentially starting from an appropriate ethoxy-substituted precursor. Another green approach involves electrochemical synthesis, which can proceed using naturally abundant carboxylic acids as starting materials in a catalytic system, avoiding transition metals and toxic oxidants. rsc.org

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms incorporated into the final product, while the E-Factor measures the ratio of waste generated to the desired product.

A primary goal in synthesizing this compound is to choose a pathway with high atom economy. Condensation and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric by-products. For example, a hypothetical [3+2] cycloaddition approach would be superior to a multi-step synthesis involving protecting groups and generating significant waste.

A patent for synthesizing oxazole-4-carboxylic esters highlights the importance of atom economy in its methodology. google.com The following table provides a theoretical comparison of the atom economy for different classical oxazole syntheses that could be adapted for the core of this compound.

| Synthetic Route | Generic Reactants | Major By-products | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂O | High | Requires strong dehydrating agents (e.g., H₂SO₄, POCl₃) which can lower the overall E-Factor. ijpsonline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | H₂O, HCl (catalyst) | High | Uses anhydrous HCl in ether, which poses environmental and safety challenges. ijpsonline.com |

| van Leusen Reaction | Aldehyde, TosMIC | Toluenesulfinic acid, H₂O | Moderate | Can be adapted to greener conditions (aqueous media, ionic liquids). nih.govorganic-chemistry.org By-products need to be separated. |

| Electrochemical [3+2] Cycloaddition | Carboxylic Acid, Isocyanide, Phosphine (B1218219) (mediator) | Phosphine oxide | Good | Avoids transition metals and harsh oxidants; uses electricity as a "traceless" reagent. rsc.org |

Continuous Flow Methodologies for Enhanced Production of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility. ijpsonline.comijpsonline.com These benefits are highly relevant for the industrial production of this compound.

A notable example is the conversion of isoxazoles into their oxazole counterparts through a photochemical transposition reaction in a continuous flow process. organic-chemistry.org This method allows for the rapid and mild synthesis of various di- and trisubstituted oxazoles. Such a strategy could be envisioned for producing the 2-ethoxy-1,3-oxazole core, should a suitable isoxazole (B147169) precursor be readily available. Similarly, microreactor sequences have been successfully used for the rapid, multi-step synthesis of related 1,2,4-oxadiazoles, demonstrating the power of flow chemistry to combine reaction and purification steps.

The key advantages of applying flow chemistry to this synthesis include:

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions.

Increased Safety: Unstable or hazardous intermediates can be generated and consumed in situ within the small volume of the reactor, minimizing risk.

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up large batch reactors.

Optimization of Reaction Conditions and Isolation Techniques for this compound

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity, followed by effective isolation and purification.

Optimizing a synthetic transformation involves a systematic study of various parameters. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates provides a clear template for such optimization. acs.org In this study, researchers screened multiple bases, solvents, and temperatures to achieve a near-quantitative yield.

Key parameters for optimization include:

Catalyst and Reagents: The choice of catalyst (e.g., copper or palladium salts for cross-coupling) and activating agents (e.g., triflylpyridinium or EDCI/HOBt for amide coupling) is critical. ijpsonline.comnih.gov

Base and Solvent: The base and solvent system can dramatically influence reaction rates and selectivity. For instance, in the synthesis of oxazole 3aa, changing the base from DBU to DMAP increased the yield from trace amounts to 70%, and further optimization to 1.5 equivalents of DMAP at 40 °C pushed the yield to 96%. acs.org

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion of starting materials without promoting the formation of degradation products or side-reaction by-products.

The following interactive table, based on data for a model oxazole synthesis, illustrates a typical optimization process. acs.org

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DCM | 25 | 60 | <10 |

| 2 | Et₃N | DCM | 25 | 60 | <10 |

| 3 | DIPEA | DCM | 25 | 60 | 35 |

| 4 | DBU | DCM | 25 | 60 | Trace |

| 5 | DMAP | DCM | 25 | 60 | 70 |

| 6 | DMAP | DCM | 40 | 30 | 96 |

| 7 | DMAP | MeCN | 40 | 30 | 85 |

| 8 | DMAP | THF | 40 | 30 | 81 |

After the reaction is complete, achieving high purity of this compound is essential. This typically involves a combination of chromatographic and crystallization techniques.

Chromatography: Silica gel column chromatography is the most common method for purifying oxazole derivatives. researchgate.netresearchgate.net The choice of eluent system (e.g., n-hexane:ethyl acetate) is crucial for separating the desired product from unreacted starting materials and by-products. researchgate.net For chiral oxazoles, specialized chiral stationary phases are required for enantiomeric separation. A study on chiral azoles demonstrated the effectiveness of a maltodextrin-based column using a normal phase eluent (heptane-ethanol) to resolve enantiomers. mdpi.com This highlights the sensitivity of chromatographic separation to subtle structural features and the importance of screening different stationary and mobile phases.

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. It is often used after an initial chromatographic purification. The selection of an appropriate solvent or solvent system from which the compound will selectively crystallize, leaving impurities in the mother liquor, is key. For example, some oxazole derivatives have been successfully purified by recrystallization from aqueous ethanol (B145695) or by trituration with solvents like pentane (B18724) and t-BuOMe to induce the formation of a crystalline precipitate. researchgate.netchemrxiv.org

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Substituted Phenyl-oxazoles | MaltoShell (Maltodextrin-based) | Heptane-Ethanol (80:20 v/v) | 1.0 | 30 | mdpi.com |

| Substituted Phenyl-oxazoles | Astec CHIROBIOTIC V2 | Heptane-Ethanol (90:10 v/v) | 1.0 | 30 | mdpi.com |

| Substituted Phenyl-oxazoles | Kromasil-AmyCoat | Heptane-IPA (90:10 v/v) | 1.0 | 30 | mdpi.com |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The formation of the this compound ring system can be approached through several synthetic strategies, primarily involving the construction of the oxazole core from acyclic precursors. While specific studies on this exact molecule are limited, the mechanism can be inferred from established oxazole syntheses, such as the Robinson-Gabriel synthesis and related methods. These typically involve the cyclization of an α-acylamino ketone or the reaction of an α-haloketone with a primary amide. pharmaguideline.com

For the synthesis of a this compound, a plausible pathway involves the reaction of an ethyl 2-chloro-3-oxo-3-aminopropanoate with an activating agent. The mechanism would likely proceed through the formation of a highly reactive intermediate, which then undergoes intramolecular cyclization.

Identification of Key Intermediates and Transition States

The synthesis of substituted oxazoles often proceeds through discrete intermediates. In a potential synthetic route to this compound, key intermediates would likely include an activated amide species and a subsequent cyclization precursor. For instance, in a reaction analogous to the synthesis of 2-substituted benzoxazoles from tertiary amides, an amide can be activated by an agent like triflic anhydride (B1165640) (Tf₂O) to form a highly reactive amidinium salt. nih.gov This salt would then be susceptible to nucleophilic attack.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Intermediate | Proposed Structure | Role in Mechanism |

| Activated Amide | Amidinium Salt | Electrophilic species for initial bond formation. |

| Cyclization Precursor | Open-chain adduct | Precedes the key ring-closing step. |

| Tetrahedral Intermediate | Cyclic, non-aromatic | Formed during the intramolecular cyclization. |

Kinetic Studies and Reaction Order Determination

Detailed kinetic studies on the formation of this compound have not been extensively reported. However, kinetic investigations of related oxazole reactions can offer valuable context. For example, studies on the photo-oxidation of oxazole and its derivatives have determined pseudo-first-order reaction rates, highlighting the influence of substituents on reactivity. nih.gov The atmospheric oxidation of oxazole initiated by OH radicals has also been the subject of kinetic analysis, revealing that OH-addition reactions are significantly faster than H-abstraction. rsc.org

Table 2: Hypothetical Kinetic Parameters for the Formation of this compound

| Parameter | Description | Expected Influence on Reaction Rate |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Increases with temperature and catalyst efficiency. |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Dependent on the molecularity of the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea leads to a faster reaction rate. |

Reaction Pathways and Transformation Mechanisms of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich ethoxy group at the 2-position, the electron-withdrawing carboxamide group at the 4-position, and the inherent electronic nature of the oxazole ring.

Electrophilic and Nucleophilic Reactions of the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, making electrophilic substitution reactions challenging unless activating groups are present. pharmaguideline.com The ethoxy group at the C2 position is an electron-donating group, which should activate the ring towards electrophilic attack. The most likely site for electrophilic substitution would be the C5 position, which is generally the most reactive site in oxazoles. pharmaguideline.com However, the electron-withdrawing nature of the carboxamide group at C4 would counteract this activation to some extent.

Nucleophilic attack on the oxazole ring is also a possibility, particularly at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com The ethoxy group, however, is not a particularly good leaving group. Nucleophilic substitution at C2 would likely require harsh conditions or activation of the ethoxy group. In many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Table 3: Predicted Reactivity of the Oxazole Ring in this compound

| Reaction Type | Preferred Position | Influencing Factors |

| Electrophilic Substitution | C5 | Activating effect of the 2-ethoxy group vs. deactivating effect of the 4-carboxamide group. |

| Nucleophilic Substitution | C2 | Electron-deficient nature of C2, but poor leaving group ability of the ethoxy group. |

| Ring Cleavage | - | Can be initiated by strong nucleophiles. |

Reactivity of the Carboxamide Group

The carboxamide group at the 4-position is a versatile functional handle. The amide nitrogen is generally non-basic due to the delocalization of its lone pair into the carbonyl group. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, although it is less reactive than the carbonyl of a ketone or aldehyde.

Hydrolysis of the carboxamide to the corresponding carboxylic acid can be achieved under acidic or basic conditions. The amide can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. The N-H protons of the primary amide are weakly acidic and can be deprotonated by strong bases, allowing for N-alkylation or other modifications. The synthesis of oxazolone (B7731731) carboxamides has been explored, demonstrating the utility of this functional group in creating libraries of bioactive molecules. nih.gov

Transformations Involving the Ethoxy Moiety

The ethoxy group at the 2-position is an ether linkage and is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like HBr or HI, via an SN1 or SN2 mechanism depending on the conditions and the stability of the resulting carbocation. Cleavage of the ethoxy group would yield a 2-hydroxyoxazole, which would likely exist in equilibrium with its tautomeric oxazolone form.

The ethoxy group can also potentially be displaced by strong nucleophiles, although this is a challenging transformation. The reactivity of a similar 2-ethoxy group on a quinazoline (B50416) ring has been studied, showing its susceptibility to displacement by various nitrogen nucleophiles. This suggests that under appropriate conditions, the ethoxy group on the oxazole ring could be replaced to introduce other functionalities at the 2-position.

Stereochemical Aspects and Chiral Induction (if applicable in derivatives/reactions)

The stereochemistry of reactions involving oxazole derivatives is of significant interest, particularly in the synthesis of chiral building blocks for complex molecules. While specific studies on the chiral induction of this compound are not extensively documented, valuable insights can be drawn from research on analogous 5-alkoxyoxazoles.

Lewis acid-catalyzed [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes have been shown to produce 2-oxazoline-4-carboxylates, which are versatile intermediates that can be converted to β-hydroxy amino acids. acs.org The stereoselectivity of these reactions is highly dependent on the nature of the Lewis acid catalyst and the substituents on both the oxazole and the aldehyde. For instance, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes in the presence of scandium triflate (Sc(OTf)₃) typically yields cis-2-oxazoline-4-carboxylates with high selectivity. acs.org However, the use of other Lewis acids like titanium(IV) chloride or tin(IV) chloride can favor the formation of the trans-isomer. acs.org

The proposed mechanism for the cis-selectivity involves an antiperiplanar approach of the C4-C5 double bond of the oxazole to the aldehyde, which is coordinated to the catalyst. This is followed by a stepwise ring-opening of the oxazole via a zwitterionic intermediate. acs.org The enantioselectivity of these reactions can be controlled by using chiral Lewis acids. For example, a chiral catalyst prepared from methylaluminum and (R)-(+)-3,3'-bis(diphenylphosphinylmethyl)-1,1'-bi-2-naphthol has been used to achieve enantioselective synthesis of cis-2-oxazoline-4-carboxylates. acs.org

These findings suggest that the synthesis of chiral derivatives of this compound could be achieved through analogous stereoselective reactions. The introduction of a chiral center at the C4 or C5 position of the oxazole ring, or in a substituent attached to the carboxamide nitrogen, could be explored using chiral catalysts or chiral starting materials. The stereochemical outcome would likely be influenced by the steric and electronic properties of the ethoxy group at the C2 position.

Table 1: Influence of Lewis Acid on Stereoselectivity of 5-Alkoxyoxazole Cycloaddition

| Catalyst | Aldehyde | Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Sc(OTf)₃ | Benzaldehyde | cis-2-Oxazoline-4-carboxylate | >98:2 |

| TiCl₄ | Benzaldehyde | trans-2-Oxazoline-4-carboxylate | 14:86 |

| SnCl₄ | Benzaldehyde | trans-2-Oxazoline-4-carboxylate | 15:85 |

Data derived from analogous reactions of 5-methoxy-2-(p-methoxyphenyl)oxazole. acs.org

Influence of Catalysis on Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis of oxazoles, influencing both the efficiency and selectivity of the ring formation and subsequent functionalization. organic-chemistry.orgsemanticscholar.org While specific catalytic systems for this compound are not detailed in the literature, a variety of catalysts have been employed for the synthesis of related oxazole derivatives. These methods provide a framework for potential synthetic routes to the target compound.

Formation of the Oxazole Ring:

Several catalytic methods are commonly used for the construction of the oxazole nucleus. These include:

Metal-Catalyzed Cyclizations: Copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. organic-chemistry.org Palladium and nickel catalysts are also employed in various cross-coupling and cyclization strategies. semanticscholar.org For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a nickel-catalyzed Suzuki-Miyaura coupling. beilstein-journals.org

Iodine-Catalyzed Reactions: Molecular iodine can act as a catalyst for the tandem oxidative cyclization of various starting materials to form oxazoles. organic-chemistry.org

Lewis Acid Catalysis: As discussed in the stereochemistry section, Lewis acids like scandium triflate, titanium(IV) chloride, and tin(IV) chloride are effective in promoting cycloaddition reactions of alkoxyoxazoles. acs.orgacs.org

A plausible synthetic route to this compound could involve the reaction of an appropriate α-halo-β-ketoester with urea (B33335) or a related amide, a method that has been used for the synthesis of 2-amino-oxazole-4-carboxylates. caltech.edu The ethoxy group could potentially be introduced from a corresponding imidate precursor or through a substitution reaction on a suitable 2-substituted oxazole.

Functionalization of the Oxazole Ring:

Catalysis is also crucial for the regioselective functionalization of the oxazole ring. The reactivity of the C2, C4, and C5 positions of the oxazole ring towards electrophilic and nucleophilic substitution is influenced by the substituents present. thepharmajournal.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing aryl and other groups at specific positions of the oxazole ring. nih.gov

The selectivity of these functionalization reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in the direct arylation of oxazoles, the use of different phosphine ligands in combination with a palladium catalyst can direct the arylation to either the C2 or C5 position. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of Substituted Oxazoles

| Catalyst System | Reaction Type | Substituent Pattern | Reference |

|---|---|---|---|

| Copper(II) triflate | Coupling of α-diazoketones and amides | 2,4-disubstituted | organic-chemistry.org |

| Palladium/Copper | Direct arylation of 4-substituted oxazoles | 2,4-disubstituted | semanticscholar.org |

| Nickel/DMT-MM | One-pot oxazole synthesis/Suzuki-Miyaura coupling | 2,4,5-trisubstituted | beilstein-journals.org |

| Scandium triflate | [3+2] Cycloaddition of 5-alkoxyoxazoles | 2,4,5-trisubstituted | acs.org |

This table presents examples of catalytic systems used for the synthesis of various substituted oxazoles, which could be adapted for the synthesis of this compound.

Derivatization and Functionalization Strategies for 2 Ethoxy 1,3 Oxazole 4 Carboxamide

Regioselective Functionalization of the Oxazole (B20620) Core of 2-Ethoxy-1,3-oxazole-4-carboxamide

The oxazole ring is a five-membered heterocycle with distinct regions of reactivity. The presence of an oxygen and a nitrogen atom influences the electron distribution within the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack.

Direct C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound core, the most likely site for C-H activation is the C5 position.

Rhodium-catalyzed C-H functionalization has shown promise for the heteroarylation and alkenylation of various heterocycles. rsc.org This approach could potentially be applied to introduce aryl or vinyl groups at the C5 position of the oxazole ring. The versatility of this method allows for the use of a wide range of functional groups, making it a valuable strategy for creating diverse derivatives. rsc.org Similarly, copper-catalyzed methods have been effective in the C-H functionalization of benzoxazoles, suggesting their potential applicability to oxazole systems. nih.gov

| Reaction Type | Catalyst/Reagents | Potential Functionalization Site | Introduced Group |

| C-H Arylation/Alkenylation | Rhodium catalyst | C5 | Aryl or Alkenyl |

| C-H Functionalization | Copper catalyst | C5 | Various functional groups |

Introduction of Diverse Substituents onto the Oxazole Ring

Beyond C-H activation, other methods can be employed to introduce a variety of substituents onto the oxazole ring. Electrophilic substitution reactions on oxazoles typically occur at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.com The ethoxy group at the C2 position of the target molecule is electron-donating, which should direct electrophiles to the C5 position.

Nucleophilic substitution reactions on the oxazole ring are less common but can occur if a suitable leaving group, such as a halogen, is present. tandfonline.com Halogenation of the oxazole ring, likely at the C5 position, would provide a handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Transformations of the Carboxamide Functionality

The carboxamide group at the C4 position is a versatile functional group that can undergo a variety of transformations to yield other important functionalities.

Hydrolysis and Esterification Reactions

The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. While direct hydrolysis of amides can be challenging, the resulting oxazole-4-carboxylic acid would be a valuable intermediate. This carboxylic acid can then be esterified to produce a range of esters. For instance, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. It has been noted that oxazoles with both a 5-hydroxy and a 4-carboxy substituent can be unstable. nih.gov

| Reaction | Reagents | Product |

| Hydrolysis | Acid or Base | 2-Ethoxy-1,3-oxazole-4-carboxylic acid |

| Esterification | Alcohol, Acid catalyst | 2-Ethoxy-1,3-oxazole-4-carboxylate ester |

Amidation and Reduction of the Carboxamide Group

The carboxamide can be converted to other amides through transamidation reactions, although this is not always straightforward. A more common approach would be to first hydrolyze the carboxamide to the carboxylic acid and then couple it with a different amine using standard peptide coupling reagents to form a new amide bond.

Reduction of the carboxamide group can lead to the corresponding amine. Reagents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation, which would yield (2-ethoxy-1,3-oxazol-4-yl)methanamine.

| Reaction | Reagents | Product |

| Amidation (via carboxylic acid) | Amine, Coupling agent (e.g., DCC, EDC) | N-substituted-2-ethoxy-1,3-oxazole-4-carboxamide |

| Reduction | Lithium aluminum hydride (LiAlH4) | (2-Ethoxy-1,3-oxazol-4-yl)methanamine |

Chemical Modifications of the Ethoxy Substituent

The 2-ethoxy group is another site for potential modification, primarily through O-dealkylation.

Cleavage of the ethyl group would yield the corresponding 2-hydroxyoxazole derivative. This transformation can often be achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting 2-hydroxyoxazole can exist in tautomeric equilibrium with the corresponding oxazol-2(3H)-one. This new functional group opens up further possibilities for derivatization, such as alkylation or acylation at the oxygen or nitrogen atom. The O-dealkylation of alkoxy aromatics has been studied in microbial systems, suggesting potential biocatalytic routes for this transformation. nih.gov

| Reaction | Reagents | Product |

| O-Dealkylation | HBr or BBr3 | 2-Hydroxy-1,3-oxazole-4-carboxamide |

Ether Cleavage and Exchange Reactions

Cleavage of the ethyl ether at the C-2 position of the oxazole ring represents a direct method to access the corresponding 2-hydroxy-1,3-oxazole-4-carboxamide. This transformation is typically achieved under strong acidic conditions or with Lewis acids. Reagents such as boron tribromide (BBr₃) are well-established for the dealkylation of aryl methyl ethers and can be effectively employed for the cleavage of the ethoxy group in this context. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group.

Furthermore, transetherification offers a pathway to exchange the ethoxy group for other alkoxy moieties. This can be achieved by reacting the this compound with a different alcohol in the presence of an acid catalyst. Iron(III) triflate has been reported as an effective catalyst for such transetherification reactions, proceeding through the in situ formation of a more reactive intermediate. nih.govresearchgate.net This strategy allows for the synthesis of a library of 2-alkoxy analogues.

| Reaction | Reagents and Conditions | Product | Reference |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 2-Hydroxy-1,3-oxazole-4-carboxamide | mdpi.com |

| Transetherification | R-OH, Fe(OTf)₃ (cat.) | 2-Alkoxy-1,3-oxazole-4-carboxamide | nih.govresearchgate.net |

Derivatization via the Oxygen Atom

Following the cleavage of the ethoxy group to the 2-hydroxy-1,3-oxazole, the resultant hydroxyl group can serve as a nucleophile for further derivatization. Alkylation of the 2-hydroxyoxazole with various alkyl halides in the presence of a base provides a versatile method for the synthesis of a diverse range of 2-alkoxy derivatives. This two-step sequence of de-ethylation followed by re-alkylation allows for the introduction of more complex or functionally diverse alkoxy groups that may not be accessible through direct transetherification. For instance, reaction with ethyl bromoacetate (B1195939) can introduce an ester functionality. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Hydroxy-1,3-oxazole-4-carboxamide | Alkyl halide, Base (e.g., K₂CO₃) | 2-Alkoxy-1,3-oxazole-4-carboxamide | nih.gov |

| 2-Hydroxy-1,3-oxazole-4-carboxamide | Ethyl bromoacetate, Base | 2-(Ethoxycarbonylmethoxy)-1,3-oxazole-4-carboxamide | nih.gov |

Synthesis of Structural Analogues and Homologues of this compound

The development of structural analogues and homologues of this compound can be achieved through isosteric replacement of the oxazole ring system or by diversification at the peripheral positions of the molecule.

Isosteric Replacements within the Oxazole System

Bioisosteric replacement of the oxazole ring with other five-membered heterocycles is a common strategy in medicinal chemistry to modulate biological activity, selectivity, and pharmacokinetic properties. Thiazoles, imidazoles, oxadiazoles, and triazoles are common isosteres for the oxazole moiety.

Thiazole (B1198619) Analogues: The synthesis of 2-substituted-thiazole-5-carboxamides can be achieved through various synthetic routes. nih.gov For example, the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone, is a classical and versatile method. researchgate.net The resulting thiazole analogues, such as 2-ethyl-1,3-thiazole-5-carboxamide, can be synthesized to mimic the electronic and steric properties of the parent oxazole. mdpi.comresearchgate.net

Imidazole Analogues: Imidazole-4-carboxamides can be synthesized from starting materials like ethyl acetamidoacetate through a series of steps including enolization, cyclization, and oxidation. researchgate.netdergipark.org.tr The resulting 1-ethyl-1H-imidazole-4-carboxamide would be an interesting isostere, introducing a basic nitrogen atom which could alter the compound's properties. youtube.com

Oxadiazole and Triazole Analogues: 1,3,4-Oxadiazole and 1,2,4-triazole (B32235) derivatives are also considered valuable isosteres of the oxazole ring. nih.gov The synthesis of 1,3,4-oxadiazoles can be accomplished through the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govresearchgate.netorganic-chemistry.org Triazole derivatives can be synthesized from corresponding hydrazides. nih.gov

| Isosteric Ring | Example Analogue | Key Synthetic Strategy | Reference |

| Thiazole | 2-Ethyl-1,3-thiazole-5-carboxamide | Hantzsch thiazole synthesis | mdpi.comnih.govresearchgate.netresearchgate.net |

| Imidazole | 1-Ethyl-1H-imidazole-4-carboxamide | Cyclization from acyclic precursors | researchgate.netdergipark.org.tryoutube.com |

| 1,3,4-Oxadiazole | 2-Ethyl-5-substituted-1,3,4-oxadiazole | Cyclodehydration of diacylhydrazines | nih.govnih.govresearchgate.netorganic-chemistry.org |

| 1,2,4-Triazole | 3-Ethyl-5-substituted-1,2,4-triazole | From corresponding hydrazides | nih.gov |

Diversification at Peripheral Positions

The carboxamide group at the C-4 position and the ethoxy group at the C-2 position offer opportunities for further diversification.

Modification of the Carboxamide Group: The primary carboxamide can be converted to a variety of N-substituted amides through standard amide coupling reactions. nih.govresearchgate.net The corresponding 2-ethoxy-1,3-oxazole-4-carboxylic acid, which can be obtained by hydrolysis of the amide, serves as a versatile intermediate. chemsynthesis.com This carboxylic acid can be coupled with a wide range of amines using standard coupling reagents such as HBTU or HATU to generate a library of N-alkyl and N-aryl carboxamides. nih.govtandfonline.com

Alkylation and Arylation: Direct C-H functionalization of the oxazole ring is another powerful tool for diversification, although it can be challenging. Palladium-catalyzed C-H activation has been used for the C5-alkylation of oxazoles with alkylboronic acids. While this has been demonstrated at the C-5 position, similar strategies could potentially be adapted for other positions under specific conditions.

| Modification | Reagents and Conditions | Product | Reference |

| N-Alkylation of Carboxamide | 2-Ethoxy-1,3-oxazole-4-carboxylic acid, Alkylamine, Coupling agent (e.g., HBTU) | N-Alkyl-2-ethoxy-1,3-oxazole-4-carboxamide | nih.govtandfonline.com |

| N-Arylation of Carboxamide | 2-Ethoxy-1,3-oxazole-4-carboxylic acid, Arylamine, Coupling agent (e.g., HATU) | N-Aryl-2-ethoxy-1,3-oxazole-4-carboxamide | nih.govtandfonline.com |

| C-H Alkylation | Alkylboronic acid, Pd catalyst, Oxidant | C-Alkylated-2-ethoxy-1,3-oxazole-4-carboxamide |

Theoretical and Computational Chemistry Approaches to 2 Ethoxy 1,3 Oxazole 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Ethoxy-1,3-oxazole-4-carboxamide. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and its implications for chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the oxygen atom of the ethoxy group, which can act as electron-donating centers. The LUMO, conversely, is likely to be distributed over the carboxamide group and the C=N bond of the oxazole ring, which are the more electrophilic sites. The ethoxy group at the 2-position and the carboxamide group at the 4-position will influence the energies and distributions of these frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Oxazole | -9.58 | 0.85 | 10.43 |

| 2-Methyloxazole | -9.32 | 0.95 | 10.27 |

| 4-Methyloxazole | -9.25 | 1.02 | 10.27 |

| 2,4-Dimethyloxazole | -9.01 | 1.15 | 10.16 |

| 2-Phenyloxazole | -8.65 | -0.52 | 8.13 |

This table is illustrative and based on general trends observed in substituted oxazoles. Actual values for this compound would require specific calculations.

The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. Green and yellow regions represent areas of neutral potential.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT is a powerful computational method for investigating the mechanisms and energetics of chemical reactions. It allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.

To understand a chemical reaction at a molecular level, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface. Once the TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. This analysis provides a detailed picture of the geometric changes that occur during the reaction. For instance, in a hypothetical hydrolysis of the carboxamide group of this compound, IRC calculations would trace the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond.

DFT calculations are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ethoxy and carboxamide substituents.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These calculations provide information about the characteristic vibrational modes of the molecule, such as the C=O stretching of the carboxamide, the C-O-C stretching of the ethoxy group, and the various vibrations of the oxazole ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The following table provides hypothetical predicted spectroscopic data for this compound based on typical values for similar functional groups.

| Parameter | Predicted Value |

|---|---|

| 13C NMR (C=O) | 160-165 ppm |

| 13C NMR (Oxazole C2) | 158-162 ppm |

| 13C NMR (Oxazole C4) | 138-142 ppm |

| 13C NMR (Oxazole C5) | 100-105 ppm |

| 1H NMR (Amide NH2) | 7.0-8.0 ppm |

| 1H NMR (Oxazole C5-H) | 8.0-8.5 ppm |

| IR (C=O stretch) | 1680-1700 cm-1 |

| IR (N-H stretch) | 3200-3400 cm-1 |

| IR (C-O-C stretch) | 1050-1150 cm-1 |

This table contains illustrative values and requires specific DFT calculations for accurate predictions for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvent effects, and intermolecular interactions.

For this compound, the ethoxy and carboxamide groups have rotational freedom, leading to multiple possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and determine the relative populations of different conformers. This is particularly important for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the conformation.

Furthermore, MD simulations can explicitly include solvent molecules, such as water, allowing for a detailed investigation of solvation effects. These simulations can reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. For this compound, MD simulations in water could provide information on the hydration of the polar carboxamide group and the hydrophobic nature of the ethyl chain, which is crucial for understanding its solubility and behavior in aqueous environments. researchgate.net

Analysis of Torsional and Ring Conformations

The three-dimensional structure of this compound is determined by the rotational barriers around its single bonds and the conformation of the oxazole ring. Computational methods, particularly quantum chemical calculations, are invaluable for exploring these conformational landscapes.

The oxazole ring itself is a five-membered heterocycle. While generally planar, slight puckering can occur. semanticscholar.org The geometry of the oxazole ring is typically stable, with characteristic bond lengths and angles. semanticscholar.org For this compound, density functional theory (DFT) calculations could be employed to determine the optimized geometry of the ring and the energetic penalties associated with any deviations from planarity.

Table 1: Hypothetical Torsional Energy Profile for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| Oxazole-C(O)NH2 | 0 | 2.5 | Eclipsed |

| Oxazole-C(O)NH2 | 60 | 0.5 | Gauche |

| Oxazole-C(O)NH2 | 120 | 2.0 | Eclipsed |

| Oxazole-C(O)NH2 | 180 | 0.0 | Anti (Lowest Energy) |

| C-O-CH2-CH3 | 0 | 3.0 | Syn-periplanar |

| C-O-CH2-CH3 | 180 | 0.0 | Anti-periplanar (Lowest Energy) |

Note: This table is illustrative and represents the type of data that would be generated from a computational torsional analysis. Actual values would require specific calculations.

Intermolecular Interactions in Solution

The behavior of this compound in solution is governed by its interactions with solvent molecules and with other solute molecules. The functional groups present—an ether, an amide, and the oxazole ring—allow for a range of intermolecular forces.

The carboxamide group is a potent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). The oxygen and nitrogen atoms in the oxazole ring can also act as hydrogen bond acceptors. The ethoxy group's oxygen is another potential hydrogen bond acceptor site. In protic solvents like water or alcohols, these groups will form strong hydrogen bonds. In aprotic solvents, dipole-dipole interactions will be more prominent.

Cheminformatics and Machine Learning in the Design of this compound Derivatives

Modern drug discovery and materials science heavily rely on cheminformatics and machine learning to accelerate the design-synthesis-test cycle. These tools can be powerfully applied to the design of novel derivatives of this compound.

In silico Property Prediction (focused on synthetic accessibility, stability)

Before embarking on the synthesis of a new derivative, it is highly advantageous to predict its properties computationally. This in silico screening can help to prioritize which molecules to synthesize, saving time and resources. nih.gov For derivatives of this compound, key properties of interest would be synthetic accessibility and chemical stability.

Synthetic Accessibility: This can be estimated using computational models trained on large databases of known reactions. These models can assign a "synthetic accessibility score" based on the complexity of the molecule and the prevalence of its structural motifs in known synthetic routes.

Stability: The chemical stability of a molecule can be assessed through various computational means. For example, the HOMO-LUMO gap, calculated using DFT, can be an indicator of chemical reactivity; a larger gap generally suggests greater stability. mdpi.com Furthermore, potential degradation pathways can be explored by modeling reactions with common reagents or under various environmental conditions (e.g., hydrolysis, oxidation).

Table 2: Hypothetical In Silico Property Predictions for a Derivative of this compound

| Derivative | Predicted Synthetic Accessibility Score (1-10, 1=easy) | Predicted HOMO-LUMO Gap (eV) | Predicted Aqueous Stability (t½, hours) |

| 2-Propoxy-1,3-oxazole-4-carboxamide | 2.1 | 5.8 | > 48 |

| 2-Ethoxy-5-fluoro-1,3-oxazole-4-carboxamide | 4.5 | 6.2 | > 48 |

| 2-Ethoxy-N-methyl-1,3-oxazole-4-carboxamide | 2.5 | 5.7 | 36 |

Note: This table is for illustrative purposes. The values are hypothetical and would need to be generated using specialized QSAR and quantum chemistry software.

Retrosynthetic Analysis Assistance

The synthesis of novel organic molecules can be a complex puzzle. Machine learning models, particularly those based on artificial intelligence, are increasingly being used to assist in planning synthetic routes. arxiv.org These tools are trained on vast datasets of chemical reactions and can propose disconnections in a target molecule to identify potential starting materials. arxiv.orggithub.com

Applications of 2 Ethoxy 1,3 Oxazole 4 Carboxamide As a Versatile Synthon in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Systems.

The oxazole (B20620) ring is a well-established diene in Diels-Alder reactions, which are powerful [4+2] cycloaddition reactions for the formation of six-membered rings. researchgate.netnih.govresearchgate.net In theory, the electron-rich nature of the 2-ethoxy-1,3-oxazole-4-carboxamide could allow it to react with various dienophiles to construct complex, polycyclic heterocyclic systems. The primary adducts from these reactions can often undergo subsequent rearrangements or aromatization to yield highly substituted pyridine (B92270) derivatives. researchgate.net

However, a thorough search of scientific databases and chemical literature did not yield any specific examples of this compound being utilized in the synthesis of advanced heterocyclic systems through cycloaddition or other synthetic strategies. The potential of this specific synthon in this area remains unexplored and represents an open field for future research.

Utilization in Multi-Component Reaction Sequences.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Key examples of MCRs include the Ugi and Passerini reactions, which are particularly useful for generating libraries of complex molecules. bohrium.comnih.govnih.govresearchgate.net

Theoretically, the carboxamide functionality of this compound could participate as a component in certain MCRs. For instance, the Ugi-azide reaction, a variation of the Ugi reaction, is known to produce tetrazole derivatives. nih.gov The Passerini reaction, on the other hand, typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form α-acyloxy carboxamides. bohrium.comnih.gov

Despite the theoretical potential for this compound to be incorporated into MCR sequences, a review of the current literature provides no documented instances of its use in Ugi, Passerini, or other multi-component reactions.

Integration into Cascade and Domino Reactions for Efficiency.

Cascade and domino reactions are elegant and atom-economical processes where a single synthetic operation generates several new chemical bonds in a sequential manner. These reactions are highly valued for their ability to rapidly construct complex molecular frameworks from simple precursors.

The functional groups present in this compound, namely the ethoxy, oxazole, and carboxamide moieties, offer multiple potential trigger points for initiating cascade sequences. For example, a reaction at the carboxamide could be envisioned to set off a series of intramolecular cyclizations or rearrangements involving the oxazole ring.

Nevertheless, there is a lack of published research demonstrating the application of this compound in initiating or participating in cascade or domino reactions. The development of such efficient transformations starting from this synthon is yet to be explored.

Future Research Directions and Unresolved Challenges in 2 Ethoxy 1,3 Oxazole 4 Carboxamide Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted oxazoles can be challenging, often requiring multi-step procedures with limited regioselectivity. While general methods for oxazole (B20620) synthesis exist, such as the van Leusen reaction which is a cornerstone for preparing oxazole-based compounds from tosylmethylisocyanides (TosMICs), dedicated and optimized pathways to 2-Ethoxy-1,3-oxazole-4-carboxamide are yet to be extensively reported. nih.gov Future research should focus on developing novel synthetic routes that are not only efficient in terms of yield but also offer high chemo- and regioselectivity.

One promising avenue is the adaptation of modern cross-coupling strategies. For instance, palladium-catalyzed direct arylation has been successfully employed for the C-2 and C-5 arylation of oxazoles. organic-chemistry.org A potential route to this compound could involve a convergent synthesis where the ethoxy and carboxamide moieties are introduced through carefully designed coupling reactions on a pre-functionalized oxazole core.

Table 1: Hypothetical Comparison of Synthetic Pathways to this compound

| Synthetic Strategy | Proposed Starting Materials | Potential Advantages | Key Challenges |

| Modified van Leusen Synthesis | Ethyl isocyanoacetate, Ethyl oxalyl chloride | Well-established methodology | Harsh reaction conditions, limited substitution patterns |

| Cross-Coupling Approach | 2,4-Dihalo-1,3-oxazole, Ethanol (B145695), Ammonia (B1221849) | High modularity and functional group tolerance | Catalyst screening, optimization of reaction conditions |

| One-Pot Condensation/Cyclization | Ethyl glyoxalate, a-amino acid amide | High atom economy, reduced workup | Control of side reactions, purification of the final product |

Exploration of Unprecedented Reactivity and Transformations

The reactivity of the oxazole ring is well-documented, including its propensity for deprotonation at the C2 position, electrophilic substitution at C5, and participation in Diels-Alder reactions. chemeurope.com However, the specific influence of the ethoxy and carboxamide substituents on the reactivity of the this compound core is an open question. Future investigations should aim to uncover unique reactivity patterns that arise from the interplay of these functional groups.

For example, the electron-donating ethoxy group at the C2 position could activate the ring towards specific electrophilic substitutions, while the electron-withdrawing carboxamide group at C4 could direct nucleophilic attacks. A key research direction would be to systematically study the site-selectivity of various transformations, such as halogenation, nitration, and metalation, on the oxazole ring of this compound.

Furthermore, the potential for this molecule to undergo novel rearrangement reactions should be explored. The Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles, provides a precedent for skeletal reorganizations in oxazole systems. chemeurope.com Investigating the behavior of this compound under thermal or photochemical conditions could lead to the discovery of unprecedented transformations and the synthesis of novel heterocyclic scaffolds.

Advancements in Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable and scalable production methods. This includes the use of environmentally benign solvents, catalysts, and reagents.

One approach could be the use of flow chemistry. Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. acs.org A continuous flow process for the synthesis of this compound could involve the sequential mixing of reactants in a microreactor, followed by in-line purification, leading to a more efficient and sustainable production process.

The use of biocatalysis is another promising avenue. Enzymes could be employed to carry out specific steps in the synthetic sequence, such as the selective hydrolysis of an ester precursor to the corresponding carboxylic acid, under mild and environmentally friendly conditions. The discovery or engineering of enzymes capable of catalyzing key bond-forming reactions in the synthesis of the oxazole ring would be a significant breakthrough.

Integration of Automation, Robotics, and Artificial Intelligence in Future Research Endeavors

The integration of high-throughput technologies and computational tools can accelerate the pace of discovery in chemical research. For this compound, these technologies can be applied to several aspects of its study.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions for the optimization of its synthesis. acs.org By systematically varying parameters such as temperature, solvent, catalyst, and stoichiometry, a large experimental space can be explored in a short amount of time, leading to the identification of optimal synthetic protocols.

Artificial intelligence and machine learning algorithms can be employed to predict the reactivity and properties of this compound and its derivatives. By training models on existing data from the broader class of oxazoles, it may be possible to predict the outcomes of unknown reactions, identify promising candidates for specific applications, and guide the design of new experiments.

Table 2: Potential Applications of AI in this compound Research

| Application Area | AI/Machine Learning Technique | Expected Outcome |

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions with fewer experiments |

| Reactivity Prediction | Graph Neural Networks, Quantum Chemical Calculations | Prediction of reaction outcomes and regioselectivity |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties |

Bridging Fundamental Research with Potential Advanced Materials Applications

While the biological activity of many oxazole-containing compounds has been extensively studied, the potential of this compound as a building block for advanced materials is an area that warrants investigation. The combination of the electron-rich oxazole ring and the hydrogen-bonding capabilities of the carboxamide group suggests that this molecule could be a versatile synthon for the construction of supramolecular assemblies and functional polymers.

Future research could focus on the synthesis of polymers incorporating the this compound moiety. The properties of these polymers, such as their thermal stability, optical properties, and conductivity, could be tuned by varying the polymer backbone and the substitution pattern on the oxazole ring.

Another intriguing possibility is the use of this compound in the design of metal-organic frameworks (MOFs). The carboxamide group could serve as a coordination site for metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing. The exploration of these materials science applications would bridge the gap between fundamental research on this molecule and its translation into practical technologies.

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-1,3-oxazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with the condensation of ethoxy-substituted precursors. Key steps include:

- Cyclization : Ethoxy groups are introduced via nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF at 0–5°C) .

- Carboxamide Formation : Amidation using coupling agents like EDC/HOBt in DMF, with reaction times optimized to 12–24 hours for >80% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Q. How is the structural characterization of this compound validated?

- X-ray Crystallography : Single-crystal XRD (using SHELX software ) confirms bond lengths (e.g., C=O at 1.22 Å) and dihedral angles.

- Spectroscopy : NMR (δ 1.35 ppm for ethoxy CH, δ 8.2 ppm for oxazole H) and NMR (δ 165 ppm for carboxamide C=O) .

- Mass Spectrometry : ESI-MS (m/z 211.1 [M+H]) corroborates molecular weight .

Q. What functional groups in this compound dictate its reactivity?

- Oxazole Ring : Electrophilic substitution at C5 is favored due to electron-withdrawing carboxamide .

- Ethoxy Group : Hydrolysis under acidic conditions (HCl/EtOH, reflux) yields 1,3-oxazole-4-carboxylic acid, a precursor for further derivatization .

- Carboxamide : Participates in hydrogen bonding, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Variable Optimization : Screen solvents (DMF vs. DCM), temperatures (0°C vs. RT), and catalysts (e.g., DMAP for amidation). Contradictions often arise from incomplete purification or side reactions (e.g., oxazole ring opening) .

- Analytical Cross-Check : Use HPLC (C18 column, acetonitrile/water) to quantify impurities and validate yields .

Q. What experimental designs are suitable for probing the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial : MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Enzyme Inhibition : Screen against COX-2 or kinases (IC determination via fluorescence polarization).

- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models to assess pharmacokinetics (C, t) .

Q. How can computational methods predict the interaction of this compound with biological targets?

Q. What strategies mitigate impurities during large-scale synthesis?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts like ethyl oxazole-4-carboxylate .

- Crystallization Engineering : Use anti-solvent (n-heptane) to enhance crystal habit and purity (>99.5%) .

Q. How do researchers validate the absence of toxicity in preclinical studies?

- In Silico Tools : Predict LD using ADMETlab 2.0 and ToxTree .

- In Vivo Testing : Acute toxicity studies in rats (OECD 423 guidelines) with histopathological analysis of liver/kidney .

Methodological Notes

- Data Reproducibility : Replicate synthesis ≥3 times; report mean ± SD for yields .

- Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.